



Application Notes and Protocols for the Synthesis of β-Cyanoketones using Tetraethylammonium Cyanide

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Compound of Interest		
Compound Name:	Tetraethylammonium cyanide	
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These application notes provide a comprehensive overview and detailed protocols for the synthesis of β -cyanoketones via the conjugate addition of **tetraethylammonium cyanide** (TEACN) to α,β -unsaturated ketones, particularly chalcones. This method offers a safer and more practical alternative to traditional cyanation reactions that often involve the generation of highly toxic hydrogen cyanide (HCN) gas.[1][2]

Introduction

β-Cyanoketones are valuable synthetic intermediates in organic chemistry and drug development, serving as precursors to a variety of important molecules such as γ -amino acids and other biologically active compounds. The conjugate addition of a cyanide nucleophile to an α , β -unsaturated ketone (a Michael reaction) is a direct and efficient method for their preparation.[3][4] **Tetraethylammonium cyanide** (TEACN) has emerged as a preferred cyanide source due to its solid, manageable form and its ability to participate in these reactions without the liberation of HCN, especially when catalyzed by a Lewis acid like scandium(III) triflate.[1][2][5]

Reaction Principle



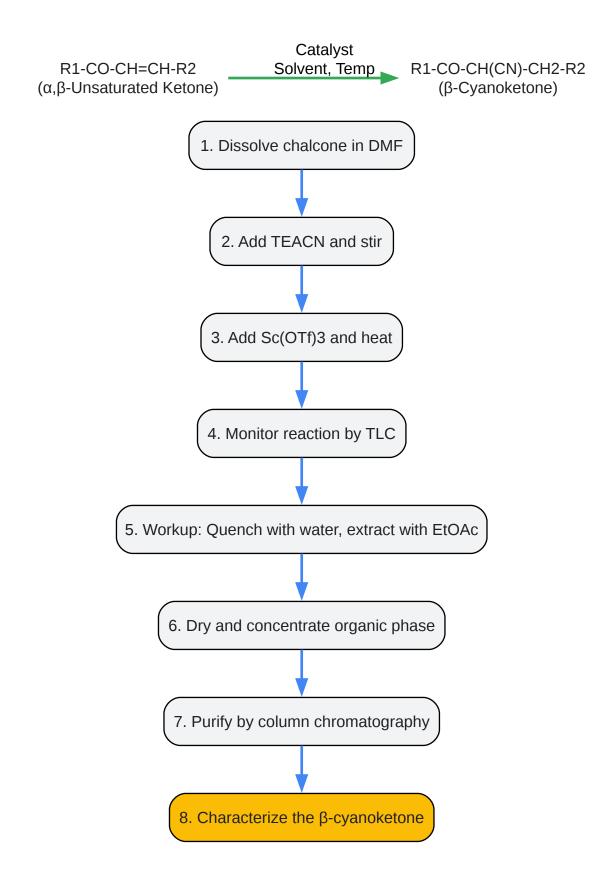
Methodological & Application

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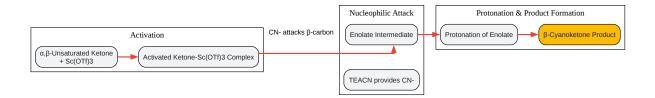
The core of this synthetic approach is the 1,4-conjugate addition of the cyanide anion from TEACN to an α,β -unsaturated ketone. The reaction is typically catalyzed by a Lewis acid, which activates the enone system towards nucleophilic attack. The general transformation is depicted below:



+ TEACN (Tetraethylammonium Cyanide)







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References

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